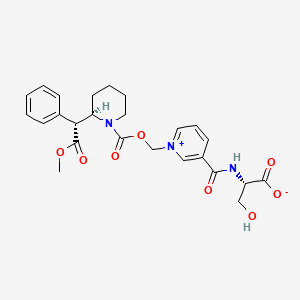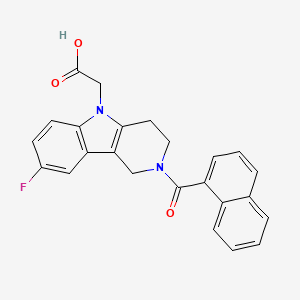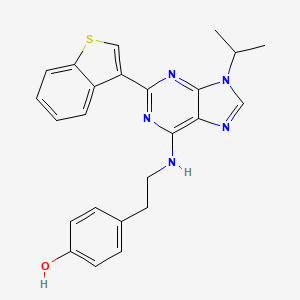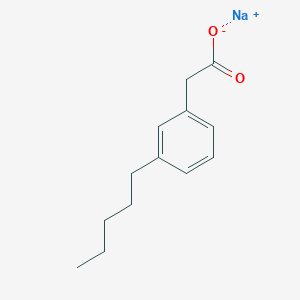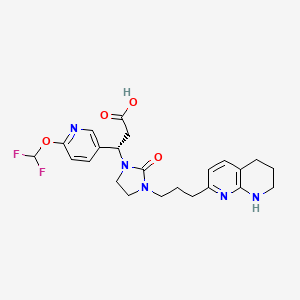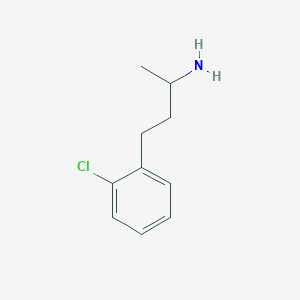
3-(2-Chloro-phenyl)-1-methyl-propylamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds usually involves reactions like nucleophilic substitution or addition, where the amine group (-NH2) is introduced into the molecule . The exact method would depend on the starting materials and the specific conditions required.
Chemical Reactions Analysis
The chemical reactions involving “3-(2-Chloro-phenyl)-1-methyl-propylamine” could be numerous, depending on the reaction conditions and the other reactants involved. It could potentially undergo reactions typical for amines and aromatic compounds .
Aplicaciones Científicas De Investigación
Analytical Characterization and Synthesis
3-(2-Chloro-phenyl)-1-methyl-propylamine and related compounds have been studied for their synthesis and analytical characterization. These substances, including arylcyclohexylamines, are of interest in forensic science due to their emerging use as psychoactive substances. Analytical techniques such as gas chromatography, high-performance liquid chromatography, mass spectrometry, and spectroscopy methods have been employed to characterize these compounds (Wallach et al., 2016).
Spectrofluorimetric Determination in Pharmaceuticals
Research has been conducted on the spectrofluorimetric determination of similar compounds in pharmaceutical formulations. These studies help in understanding the interactions of such compounds with other substances, which is essential for ensuring the safety and efficacy of pharmaceutical products (Rodrigues, 2012).
Dopaminergic Activity
Compounds structurally related to 3-(2-Chloro-phenyl)-1-methyl-propylamine have been synthesized and evaluated for their dopaminergic activity. This research is crucial in understanding how these compounds interact with dopamine receptors, which has implications for developing new treatments for neurological disorders (Pfeiffer et al., 1982).
Antibacterial and Modulatory Activity
In silico evaluations and in vitro assays have been conducted to explore the antibacterial and modulatory activities of compounds similar to 3-(2-Chloro-phenyl)-1-methyl-propylamine. These studies contribute to the development of new antibacterial agents and can provide insights into overcoming bacterial resistance (Figueredo et al., 2020).
Crystal Structure Analysis
Research into the crystal structures of related compounds has been conducted to better understand their molecular configurations. This information is valuable for the development of new drugs and materials with specific properties (Childs et al., 1989).
Comparative Pharmacology
Studies have compared the pharmacological properties of cyclohexylalkylamines, closely related to 3-(2-Chloro-phenyl)-1-methyl-propylamine, to understand their effects on biological systems. Such research is essential for drug development and understanding the physiological impacts of these compounds (Marsh, 1948).
Chiral Synthesis in Antidepressant Drugs
3-(2-Chloro-phenyl)-1-methyl-propylamine has been used as a chiral intermediate in synthesizing antidepressant drugs. The use of microbial reductases for the asymmetric synthesis of this compound highlights its importance in pharmaceutical manufacturing (Choi et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-chlorophenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYONMJJWKTSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-phenyl)-1-methyl-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



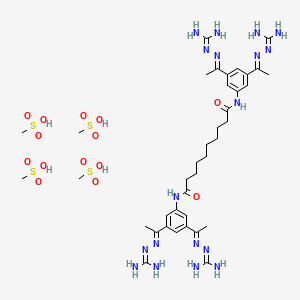
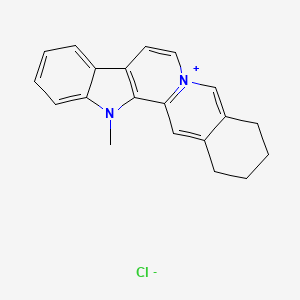

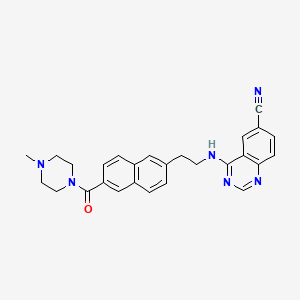
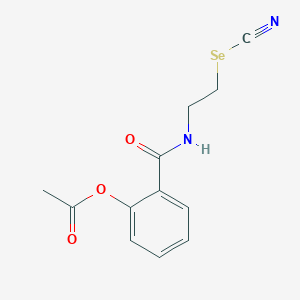
![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)
